5-bromo-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a 1,3,5-triazine core substituted with methoxy and piperidin-1-yl groups at the 4- and 6-positions, respectively. The thiophene-2-sulfonamide moiety is further modified with a bromo substituent at the 5-position. The triazine scaffold is widely utilized in medicinal and agrochemical research due to its versatility in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets . Sulfonamide groups are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases and dihydropteroate synthases in antimicrobial applications .
Properties
IUPAC Name |
5-bromo-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O3S2/c1-23-14-18-11(17-13(19-14)20-7-3-2-4-8-20)9-16-25(21,22)12-6-5-10(15)24-12/h5-6,16H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQGSUHNPWKQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a novel compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential applications in medicine.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.24 g/mol. Its structure features a thiophene ring substituted with a sulfonamide group and a triazine moiety linked to a piperidine derivative.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes critical for cancer cell proliferation .
- Modulation of Signaling Pathways : The triazine ring may influence pathways involved in cell growth and apoptosis, potentially leading to enhanced apoptosis in cancer cells .
- DNA Interaction : It may also interact with nucleic acids, affecting gene expression and protein synthesis .
Anticancer Activity
Research indicates that compounds similar to 5-bromo-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide demonstrate significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that related compounds exhibit growth inhibition across various human cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 25.72 μM to 45.2 μM against glioblastoma cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Similar sulfonamide derivatives have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Case Studies
- In Vivo Efficacy : In animal models, the administration of related compounds resulted in significant tumor suppression compared to controls, indicating potential for effective cancer therapy .
- Combination Therapy : Studies suggest that when combined with existing chemotherapeutics, these compounds enhance therapeutic efficacy while reducing side effects associated with traditional treatments .
Scientific Research Applications
Anticancer Applications
Research indicates that 5-bromo-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide exhibits significant anticancer properties.
Case Studies
In vitro studies have demonstrated that related compounds exhibit growth inhibition across various human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
In vivo studies have shown significant tumor suppression in animal models treated with similar compounds compared to controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar sulfonamide derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These findings suggest that the compound could serve as a potential antimicrobial agent.
Combination Therapy
Studies indicate that when combined with existing chemotherapeutics, this compound may enhance therapeutic efficacy while reducing side effects associated with traditional treatments. This approach could improve patient outcomes in cancer therapy.
Summary of Applications
The applications of 5-bromo-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide are extensive:
- Cancer Therapy : Potential use as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis.
- Antimicrobial Agent : Broad-spectrum activity against various bacterial strains highlights its potential in treating infections.
- Combination Chemotherapy : Enhances the efficacy of existing treatments while minimizing adverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
A key structural analog is 5-chloro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide (). This compound substitutes bromo with chloro on the thiophene ring and replaces piperidin-1-yl with pyrrolidin-1-yl on the triazine.
Triazine-Based Sulfonamides in Agrochemicals
highlights methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl), a sulfonylurea herbicide. Unlike the target compound, metsulfuron methyl lacks the thiophene-bromo group and utilizes a urea linker instead of a methylene bridge. This structural difference shifts its application from antimicrobial to herbicidal activity, targeting acetolactate synthase (ALS) in plants .
Piperidin-1-yl vs. Morpholin-4-yl Substitutions
describes a triazine derivative with 4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl groups. Morpholine rings increase water solubility due to their oxygen atom, contrasting with the lipophilic piperidin-1-yl group in the target compound. This substitution pattern suggests divergent pharmacokinetic profiles, with morpholine derivatives favoring aqueous formulations for systemic delivery .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) for introducing bromothiophene and triazine moieties. Microwave-assisted protocols (e.g., 60°C, THF, Pd(PPh₃)₂Cl₂ catalyst) can enhance reaction efficiency and reduce side products . Piperidine incorporation on the triazine ring typically employs nucleophilic substitution under anhydrous conditions, while sulfonamide formation uses thiophene sulfonyl chloride and amine intermediates . Key considerations:
- Solvent selection : THF or DMF for polar intermediates.
- Catalyst optimization : Pd-based catalysts for coupling reactions (e.g., dichlorobis(triphenylphosphine)palladium(II)) .
- Purification : Column chromatography or crystallization for isolating high-purity products .
Basic: Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., piperidinyl substitution on triazine, bromothiophene integration) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and impurity detection .
- HPLC : Purity assessment (>95%) with UV detection at λ = 254 nm .
- X-ray crystallography : For resolving ambiguous stereochemistry or regioselectivity in derivatives (e.g., thiophene sulfonamide conformation) .
Basic: What preliminary biological assays are relevant for evaluating bioactivity?
- Antifungal/anticancer screening : Use MTT assays on U87MG glioma cells or Candida albicans cultures, comparing IC₅₀ values against reference drugs (e.g., fluconazole) .
- Enzyme inhibition : Test against kinases or carbonic anhydrases due to sulfonamide’s known affinity for metalloenzymes .
- Cellular uptake studies : Fluorescence tagging (e.g., ethynylthiophene derivatives) to assess membrane permeability .
Advanced: How can reaction regioselectivity be controlled during triazine functionalization?
The 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl group exhibits distinct reactivity:
- Electrophilic substitution : Vilsmeier-Haack formylation targets electron-rich positions adjacent to piperidinyl groups (via ClCH=NMe₂⁺ electrophile) .
- Deprotonation strategies : n-BuLi selectively deprotonates acidic protons (e.g., thiophene α-H) for directed metalation .
- Computational modeling : DFT calculations predict charge distribution on triazine to guide substitution patterns .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Compare analogues with varying substituents (e.g., replacing Br with Cl or CF₃ on thiophene) .
- Piperidine substitution : Test bulkier amines (e.g., morpholine) for steric effects on target binding .
- Bioisosteric replacement : Replace sulfonamide with carboxamide to assess pharmacokinetic differences .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Advanced: What computational tools predict drug-likeness and target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity simulations with kinases or GPCRs .
- ADMET prediction : SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .
- QSAR modeling : MOE or RDKit for deriving predictive models from SAR datasets .
Advanced: How to resolve contradictions in biological activity data?
- Purity verification : Re-analyze batches with conflicting results via HPLC-MS to rule out impurities .
- Assay variability : Repeat assays under standardized conditions (e.g., serum-free media, controlled O₂ levels) .
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
Advanced: What strategies improve compound stability under physiological conditions?
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) to identify labile bonds (e.g., sulfonamide hydrolysis) .
- Prodrug design : Mask sulfonamide as a tert-butyl carbamate for enhanced plasma stability .
- Lyophilization : Formulate as a lyophilized powder to prevent aqueous degradation .
Advanced: How to analyze unexpected byproducts in coupling reactions?
- Mechanistic studies : Use ¹H NMR reaction monitoring to detect intermediates (e.g., oxidative addition vs. radical pathways) .
- Isolation and characterization : Purify byproducts via prep-HPLC and assign structures via 2D NMR (COSY, HSQC) .
- Catalyst screening : Compare Pd(0) vs. Pd(II) catalysts to minimize homocoupling .
Advanced: What are the challenges in scaling up synthesis from mg to gram scale?
- Solvent limitations : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale reactions .
- Crystallization optimization : Use anti-solvent addition (e.g., hexane in DCM) to improve yield and purity .
- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
